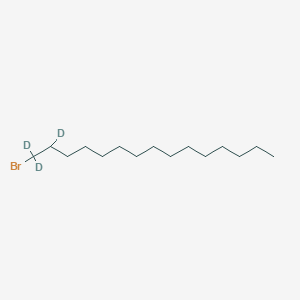
1-Bromopentadecane-15,15,15-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopentadecane-15,15,15-d3 is a complex chemical compound with the molecular formula C15H31Br. It is a deuterated derivative of 1-bromopentadecane, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research fields, including organic synthesis and biochemical studies.
Méthodes De Préparation
The synthesis of 1-Bromopentadecane-15,15,15-d3 typically involves the bromination of pentadecane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve large-scale bromination processes using similar reagents and conditions, but with optimized parameters for higher yield and purity.
Analyse Des Réactions Chimiques
1-Bromopentadecane-15,15,15-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used
Applications De Recherche Scientifique
1-Bromopentadecane-15,15,15-d3 is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biochemical Studies: The deuterated nature of the compound makes it useful in studies involving isotopic labeling, which helps in tracing the metabolic pathways and understanding the reaction mechanisms.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates where deuterium incorporation can enhance the metabolic stability and efficacy of the drugs.
Mécanisme D'action
The mechanism of action of 1-Bromopentadecane-15,15,15-d3 involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of bond formation and cleavage .
Comparaison Avec Des Composés Similaires
1-Bromopentadecane-15,15,15-d3 can be compared with other similar compounds such as:
1-Bromopentadecane: The non-deuterated version of the compound, which lacks the isotopic labeling and may exhibit different reaction kinetics.
1-Bromo-2,2,2-trifluoroethane: Another brominated compound with different substituents, used in different applications such as anesthetics.
1-Bromo-3-chloropropane: A compound with both bromine and chlorine substituents, used in various organic synthesis reactions.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications involving isotopic labeling and kinetic studies.
Propriétés
IUPAC Name |
1-bromo-1,1,2-trideuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-JDMZEJSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













